1-Amino-1-(4-aminophenyl)propan-2-OL

Catalog No.
S13543532
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-1-(4-aminophenyl)propan-2-OL

Product Name

1-Amino-1-(4-aminophenyl)propan-2-OL

IUPAC Name

1-amino-1-(4-aminophenyl)propan-2-ol

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3

InChI Key

IOVJYGMZIKSGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)N)N)O

1-Amino-1-(4-aminophenyl)propan-2-OL is an organic compound characterized by its unique chiral structure, which includes a propan-2-ol backbone substituted with both an amino group and a para-aminophenyl group. Its molecular formula is C9H12N2OC_{9}H_{12}N_{2}O and it has a molecular weight of 166.22 g/mol. The presence of two amino groups enhances its potential biological activity and reactivity in various chemical processes, particularly in interactions with biological macromolecules due to its ability to form hydrogen bonds.

, primarily due to its functional groups. The amino and hydroxyl groups facilitate nucleophilic attacks and can participate in hydrogen bonding, making it reactive in synthesis and modification reactions. For instance, it can undergo acylation or alkylation reactions to form derivatives that may enhance biological activity or modify physical properties. Additionally, the compound can be reduced or oxidized under specific conditions, allowing for further functionalization .

Research indicates that 1-Amino-1-(4-aminophenyl)propan-2-OL exhibits significant biological activity. It has been studied for its potential role in enzyme inhibition and interactions with various proteins, which may influence biochemical pathways relevant to therapeutic applications. The structural similarity of this compound to neurotransmitters suggests potential interactions with receptors involved in neurological functions, thereby indicating possible antidepressant or anticancer properties. Furthermore, the compound's dual amino groups enhance its potential for forming complex interactions with biological targets, making it particularly valuable in medicinal chemistry .

The synthesis of 1-Amino-1-(4-aminophenyl)propan-2-OL typically involves several methods:

  • Reduction of Nitro Compounds: One common method involves the reduction of 1-(4-nitrophenyl)propan-2-OL using hydrogen gas in the presence of a palladium catalyst, which occurs under mild conditions.
  • Multi-step Synthesis: In industrial settings, large-scale production may employ a multi-step process that includes nitration followed by reduction to ensure high purity and optimized yield while maintaining stereochemical integrity .
  • Chiral Resolution Techniques: Modern synthetic methods also utilize chiral resolution strategies to obtain specific enantiomers of the compound.

1-Amino-1-(4-aminophenyl)propan-2-OL finds several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it is being explored as a candidate for drug development targeting neurological disorders and cancer.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biochemical Research: It is used in studies related to enzyme interactions and receptor binding, contributing to our understanding of biochemical pathways .

Studies on the interactions of 1-Amino-1-(4-aminophenyl)propan-2-OL with biological systems are crucial for understanding its pharmacological profile. The compound's amino and hydroxyl functional groups are essential for facilitating these interactions, which may include binding with specific enzymes and receptors. Understanding these mechanisms is vital for developing potential therapeutic agents that can effectively modulate biological pathways.

Several compounds share structural similarities with 1-Amino-1-(4-aminophenyl)propan-2-OL. These include:

Compound NameCAS NumberKey Features
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL130640441Different substitution pattern on the phenyl ring
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol72613479Exhibits different stereochemistry
(1R,2R)-1-Amino-1-(4-aminoethylphenyl)propan-2-OL130689029Variation in the alkyl substituent on the phenyl ring

The uniqueness of 1-Amino-1-(4-aminophenyl)propan-2-OL lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to its analogs. Its ability to interact with multiple biological targets makes it a candidate for further investigation in drug development .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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